Chiral Identity vs. Racemic Mixture: Absolute Configuration Confirmed by Optical Rotation
The (S)-(-) enantiomer is a single, stereochemically pure form, whereas the racemic analogue (CAS 26473-56-1) contains an equimolar mixture of both (S)- and (R)-enantiomers. This structural difference is critical for applications where stereochemistry dictates biological or catalytic activity . The (S)-(-) designation indicates a levorotatory optical rotation, a property absent in the racemic mixture, which has a net rotation of zero .
| Evidence Dimension | Optical Activity |
|---|---|
| Target Compound Data | Levorotatory (-); single enantiomer |
| Comparator Or Baseline | Racemic 1,2-Epithiododecane (CAS 26473-56-1) |
| Quantified Difference | Specific rotation of (S)-(-) enantiomer is opposite to (R)-(+) and net rotation of racemate is 0°. |
| Conditions | Polarimetry measurement of neat or dissolved compound |
Why This Matters
For procurement in stereoselective synthesis or chiral biological assays, the racemic mixture is an ineffective substitute that may yield non-specific results or require additional, costly resolution steps.
